Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids

,

Organic Chemistry Frontiers,

2018,

5(2),

242-246

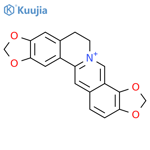

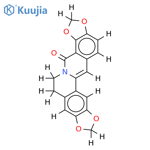

![(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline structure](https://ja.kuujia.com/scimg/cas/84-39-9x500.png)